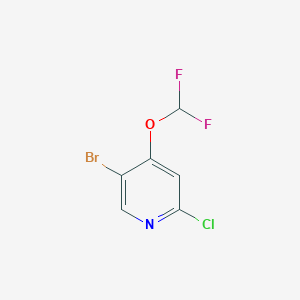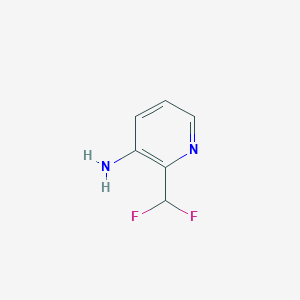
2-(Difluoromethyl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)pyridin-3-amine is a chemical compound characterized by the presence of a pyridine ring substituted with a difluoromethyl group at the second position and an amine group at the third position
Synthetic Routes and Reaction Conditions:
Direct Difluoromethylation: One common synthetic route involves the direct difluoromethylation of pyridine derivatives using reagents such as difluoromethyl sulfone or difluoromethyl iodide under suitable reaction conditions.
Transition Metal-Catalyzed Methods: Another approach involves transition metal-catalyzed reactions, where catalysts like palladium or copper are used to facilitate the difluoromethylation process.
Photosensitized Electron Transfer: A novel method involves photosensitized electron transfer reactions, which can be performed under visible light without the need for metal catalysts.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the difluoromethyl group to other functional groups.
Substitution: Substitution reactions at the pyridine ring or the amine group can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Hydroxylated pyridines, pyridine N-oxides, and other oxidized derivatives.
Reduction Products: Amines, amides, and other reduced derivatives.
Substitution Products: Heterocyclic compounds, fluorinated pyridines, and other substituted derivatives.
Scientific Research Applications
2-(Difluoromethyl)pyridin-3-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is used in the study of biological systems and the development of bioactive molecules.
Industry: The compound is utilized in the production of agrochemicals, materials, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(Difluoromethyl)pyridin-3-amine exerts its effects depends on its specific application. In medicinal chemistry, the difluoromethyl group can enhance the lipophilicity and metabolic stability of pharmaceuticals, making them more effective and longer-lasting. The molecular targets and pathways involved vary based on the biological system or disease being studied.
Comparison with Similar Compounds
2-(Difluoromethyl)pyridin-3-amine is unique due to its difluoromethyl group, which imparts distinct chemical and physical properties compared to similar compounds. Some similar compounds include:
2-(Fluoromethyl)pyridin-3-amine: Lacks the second fluorine atom, resulting in different reactivity and biological activity.
3-Aminopyridine: Does not have the difluoromethyl group, leading to different chemical behavior.
2-(Difluoromethyl)pyridine: Similar structure but lacks the amine group, affecting its reactivity and applications.
Properties
IUPAC Name |
2-(difluoromethyl)pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2/c7-6(8)5-4(9)2-1-3-10-5/h1-3,6H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSPSQKFSBPWNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1H-Pyrazolo[3,4-b]pyrazin-3(2H)-one](/img/structure/B8053132.png)
![5,7-Dichloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8053145.png)
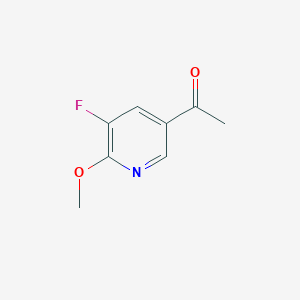
![3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B8053160.png)
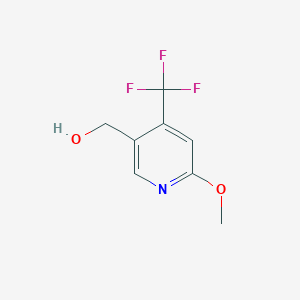
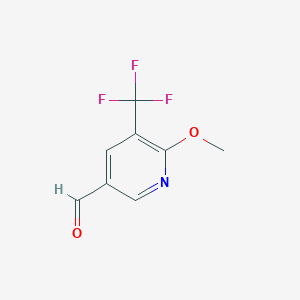
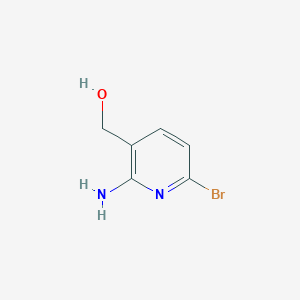
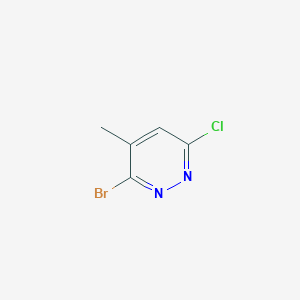
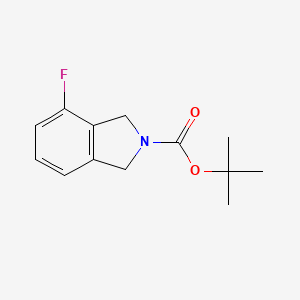

![[1-Methoxy-1-oxo-3-(4-phenylphenyl)propan-2-yl]azanium;chloride](/img/structure/B8053211.png)
![Methyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B8053216.png)
![5-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8053218.png)
